6,7-Diiodo-2-methylquinazolin-4(1H)-one 6,7-Diiodo-2-methylquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 194473-05-7
VCID: VC17313071
InChI: InChI=1S/C9H6I2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C9H6I2N2O
Molecular Weight: 411.97 g/mol

6,7-Diiodo-2-methylquinazolin-4(1H)-one

CAS No.: 194473-05-7

Cat. No.: VC17313071

Molecular Formula: C9H6I2N2O

Molecular Weight: 411.97 g/mol

* For research use only. Not for human or veterinary use.

6,7-Diiodo-2-methylquinazolin-4(1H)-one - 194473-05-7

Specification

CAS No. 194473-05-7
Molecular Formula C9H6I2N2O
Molecular Weight 411.97 g/mol
IUPAC Name 6,7-diiodo-2-methyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H6I2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Standard InChI Key ILXLTYLBQRSKLR-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC(=C(C=C2C(=O)N1)I)I

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6,7-diiodo-2-methyl-1,4-dihydroquinazolin-4-one, reflecting its substitution pattern: iodine atoms at positions 6 and 7, a methyl group at position 2, and a ketone oxygen at position 4. Its molecular formula is C₉H₆I₂N₂O, with a molecular weight of 435.97 g/mol (calculated from atomic weights: C=12.01, H=1.01, I=126.90, N=14.01, O=16.00).

Structural Characterization

The quinazolinone core consists of a fused benzene and pyrimidine ring, with iodination at the 6 and 7 positions introducing significant steric and electronic effects. The methyl group at position 2 enhances lipophilicity, potentially influencing membrane permeability in biological systems . X-ray crystallography data for analogous iodinated quinazolinones, such as 6-iodo-7-methoxyquinazolin-4(1H)-one (PubChem CID 135742280), reveal planar aromatic systems with halogen bonds contributing to crystal packing .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis reports for 6,7-diiodo-2-methylquinazolin-4(1H)-one are scarce, methodologies for related iodinated quinazolinones provide viable pathways:

  • Halogenation of Precursors:

    • Step 1: 2-Methylquinazolin-4(1H)-one is iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid. Diiodination at positions 6 and 7 is achieved under controlled stoichiometric conditions .

    • Step 2: Purification via column chromatography yields the final product, as demonstrated for 6-iodo-7-methoxy derivatives .

  • Cyclocondensation Reactions:

    • Anthranilic acid derivatives react with acetamidine or urea in the presence of iodine sources to form the quinazolinone core. For example, 6,8-dibromo-2-methylquinazolin-4-yloxy derivatives have been synthesized via similar strategies .

Optimization Challenges

Diiodination requires precise temperature control (typically 60–80°C) to avoid over-iodination. Yields for dihalogenated quinazolinones range from 45–65%, as reported for 6-iodo-3-phenylamino analogs .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/DescriptionSource Analogy
Melting Point240–245°C (estimated)5-Methylquinazolin-4-ol: 224°C
SolubilityInsoluble in water; soluble in DMSO, DMF6-Iodo-7-methoxy analog: >10 mg/mL in DMSO
LogP (Partition Coefficient)3.2 (estimated via ChemDraw)6-Iodo-2-trifluoromethyl analog: LogP=2.55

Spectroscopic Data

  • ¹H NMR: Aromatic protons at positions 5 and 8 appear as doublets (δ 7.8–8.2 ppm). The methyl group at position 2 resonates as a singlet (δ 2.6 ppm) .

  • IR: Strong absorption at 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-I stretch) .

Pharmacological and Biological Activities

Anticancer Activity

Iodinated quinazolinones inhibit enzymes critical for cancer progression, such as poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR). For example, 6-iodo-3-phenylamino derivatives inhibit EGFR with IC₅₀ values <50 nM . The diiodo analog could synergistically target multiple kinase pathways, leveraging halogen bonding for improved target affinity.

Analgesic and Anti-inflammatory Effects

Pyrazolone-fused quinazolinones demonstrate significant analgesic activity in rodent models . The methyl group at position 2 in 6,7-diiodo-2-methylquinazolin-4(1H)-one may modulate COX-2 inhibition, analogous to nonsteroidal anti-inflammatory drugs (NSAIDs).

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